molecular formula C14H23NO B3048561 4-[(2-Ethylhexyl)oxy]aniline CAS No. 174493-51-7

4-[(2-Ethylhexyl)oxy]aniline

Cat. No.: B3048561
CAS No.: 174493-51-7
M. Wt: 221.34 g/mol
InChI Key: WQXGWJYOTIQXRB-UHFFFAOYSA-N
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Description

4-[(2-Ethylhexyl)oxy]aniline is an aromatic amine derivative characterized by a branched 2-ethylhexyloxy substituent at the para position of the aniline ring. It serves as a key intermediate in organic synthesis, particularly in the preparation of azo-compounds with antimicrobial properties . Its structure (C₁₄H₂₃NO) includes a bulky alkoxy group, which enhances solubility in nonpolar solvents and influences reactivity during coupling reactions. In studies, it has been synthesized via nucleophilic substitution, achieving yields up to 85% under optimized conditions, as confirmed by ¹H-NMR analysis (δ 6.74–0.90 ppm) .

Properties

IUPAC Name

4-(2-ethylhexoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-3-5-6-12(4-2)11-16-14-9-7-13(15)8-10-14/h7-10,12H,3-6,11,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXGWJYOTIQXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1=CC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594376
Record name 4-[(2-Ethylhexyl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174493-51-7
Record name 4-[(2-Ethylhexyl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

4-Hexyloxyaniline (C₁₂H₁₉NO)

  • Structure : Linear hexyloxy group at the para position.
  • Properties: Lower molecular weight (193.29 g/mol) and density (0.985 g/cm³) compared to the branched 2-ethylhexyl analog.
  • Applications : Used in research for small-molecule synthesis, though less prevalent in azo-dye preparation due to lower yield efficiency in coupling reactions compared to branched analogs .

4-(2-Phenoxyethoxy)aniline Derivatives

  • Example: N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline (C₂₃H₂₅NO₃).
  • Structure: Incorporates a phenoxyethoxy group, introducing aromaticity and increased hydrogen-bonding capacity.
  • Properties : Higher molecular weight (363.45 g/mol) and polarity due to ether and benzyl groups, making it suitable for pharmaceutical intermediates .

Substituent Type Variations

4-(4-Ethylcyclohexyl)aniline (C₁₄H₂₁N)

  • Structure : Cyclohexyl group replaces the alkoxy chain.
  • Properties : Reduced polarity and enhanced thermal stability due to the cycloalkyl group. Applications include liquid crystal precursors, where rigid structures are advantageous .

Methoxy-Substituted Analogs

  • Example: 4-Methoxy-2-methylaniline (C₈H₁₁NO).
  • Structure : Methoxy and methyl groups at ortho/para positions.
  • Properties : Smaller substituents increase reactivity in electrophilic substitution but reduce solubility in organic solvents. Widely used in agrochemical synthesis .

Functionalized Derivatives

Brominated Analog: 4-Bromo-N,N-bis[4-(2-ethylhexyloxy)phenyl]aniline

  • Structure : Bromine atom and dual 2-ethylhexyloxy groups.
  • Properties : Higher molecular weight (C₂₈H₄₁BrN₂O₂; ~549.5 g/mol) and enhanced electron-withdrawing effects. Used in materials science for optoelectronic applications .

Pharmacopeial Derivatives (e.g., USP Iscotrizinol Related Compounds)

  • Example: Bis(2-ethylhexyl) 4,4′-{[6-({4-[(2-ethylhexyl)oxy]carbonyl}phenyl)amino]-triazine-diyl}dibenzoate (C₅₅H₇₁N₇O₇).
  • Structure : Combines 2-ethylhexyl esters and triazine linkages.
  • Applications : UV-absorbing compounds in sunscreen formulations, highlighting the versatility of 2-ethylhexyl groups in enhancing lipophilicity and stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications Notable Properties
This compound C₁₄H₂₃NO 221.34 Branched alkoxy Azo-dye synthesis, antimicrobials High yield (85%), NMR δ 6.74–0.90
4-Hexyloxyaniline C₁₂H₁₉NO 193.29 Linear hexyloxy Research intermediates Lower steric hindrance
4-(4-Ethylcyclohexyl)aniline C₁₄H₂₁N 203.33 Cyclohexyl Liquid crystals Thermal stability
4-Bromo-N,N-bis[4-(2-ethylhexyloxy)phenyl]aniline C₂₈H₄₁BrN₂O₂ 549.54 Bromine, bis-alkoxy Optoelectronics Electron-withdrawing effects
USP Iscotrizinol Related Compound G C₅₁H₆₄N₈O₆ 885.10 Triazine, 2-ethylhexyl UV filters High lipophilicity

Key Findings and Implications

  • Branching vs. Linearity : Branched 2-ethylhexyloxy groups improve solubility in organic solvents and reaction yields compared to linear analogs, critical for azo-compound synthesis .
  • Substituent Effects : Cyclohexyl and aromatic substituents enhance thermal stability and electronic properties, favoring materials science applications .
  • Functionalization : Bromination or esterification expands utility into optoelectronics and pharmaceuticals, demonstrating the compound’s adaptability .

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